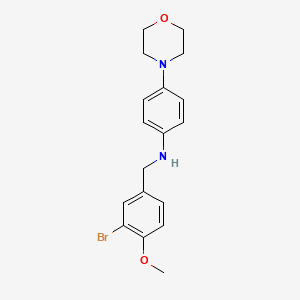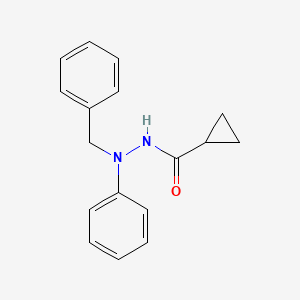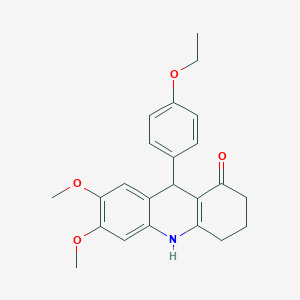![molecular formula C26H26N4O2 B15153617 4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)
4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole core, a methylphenyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodiazole core, followed by the introduction of the methylphenyl group and the benzamide moiety. Common synthetic routes include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be used to study receptor binding and signal transduction mechanisms.
Materials Science: It may be utilized in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-METHYL-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but lacks the benzodiazole core.
N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE: Similar structure but lacks the 4-methyl group.
Uniqueness
4-METHYL-N-[2-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of both the benzodiazole core and the 4-methyl group, which may confer specific biological activities or chemical properties not found in similar compounds.
特性
分子式 |
C26H26N4O2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
4-methyl-N-[2-[1-[2-(2-methylanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C26H26N4O2/c1-18-11-13-20(14-12-18)26(32)27-16-15-24-28-22-9-5-6-10-23(22)30(24)17-25(31)29-21-8-4-3-7-19(21)2/h3-14H,15-17H2,1-2H3,(H,27,32)(H,29,31) |
InChIキー |
GAPCUVHGRCROOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
![2-methoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15153564.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)

![3-benzyl-2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15153601.png)

![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15153615.png)
![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
![2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15153625.png)
